Lower Potency at mGluR1a-Mediated Phosphoinositide Hydrolysis Compared to Other Transport Inhibitors
In a direct head-to-head comparison in baby hamster kidney (BHK) cells expressing the mGluR1a receptor, DL-threo-3-methylaspartate stimulated phosphoinositide hydrolysis with an EC50 of 488 µM, which is >10-fold less potent than L-cysteine sulfinate (EC50 = 43 µM) and approximately 7.6-fold less potent than 1-aminocyclobutane-trans-1,3-dicarboxylate (EC50 = 64 µM) [1]. It was also significantly less potent than D-aspartate (EC50 = 73 µM), L-trans-pyrrolidine-2,4-dicarboxylate (EC50 = 54 µM), and L-threo-3-hydroxyaspartate (EC50 = 57 µM) [1].
| Evidence Dimension | EC50 for stimulation of phosphoinositide hydrolysis in mGluR1a-expressing cells |
|---|---|
| Target Compound Data | 488 µM |
| Comparator Or Baseline | L-cysteine sulfinate: 43 µM; 1-aminocyclobutane-trans-1,3-dicarboxylate: 64 µM; D-aspartate: 73 µM; L-trans-pyrrolidine-2,4-dicarboxylate: 54 µM; L-threo-3-hydroxyaspartate: 57 µM |
| Quantified Difference | 11.3-fold less potent vs. L-cysteine sulfinate; 7.6-fold less potent vs. 1-aminocyclobutane-trans-1,3-dicarboxylate; 6.7-fold less potent vs. D-aspartate; 9.0-fold less potent vs. L-trans-pyrrolidine-2,4-dicarboxylate; 8.6-fold less potent vs. L-threo-3-hydroxyaspartate |
| Conditions | BHK cells expressing mGluR1a; measurement of phosphoinositide hydrolysis |
Why This Matters
This lower potency allows for the use of 3-Methyl-DL-aspartic acid as a tool to distinguish mGluR1a-mediated effects from those of more potent inhibitors, which is critical for researchers dissecting complex glutamate signaling pathways.
- [1] Thomsen, C., Hansen, L., & Suzdak, P. D. (1994). L-glutamate uptake inhibitors may stimulate phosphoinositide hydrolysis in baby hamster kidney cells expressing mGluR1a via heteroexchange with L-glutamate without direct activation of mGluR1a. Journal of Neurochemistry, 63(6), 2038-2047. https://doi.org/10.1046/j.1471-4159.1994.63062038.x View Source
